Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19F3N2O4 . It has a molecular weight of 300.27 . It is a solid substance and is used as an intermediate in synthesizing (Trifluoromethyl)hydrazine Hydrochloride .
Synthesis Analysis
The synthesis of this compound involves the reaction between diazene, TBHP, and triflinate in DMSO at room temperature . The product is then purified on silica gel .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H19F3N2O4 . More detailed structural analysis can be obtained using techniques such as NMR, HPLC, LC-MS, UPLC .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a predicted density of 1.202±0.06 g/cm3 . It is soluble in dichloromethane . The predicted pKa value is 6.89±0.50 .Scientific Research Applications
Synthesis and Chemical Properties
- Di-tert-butyl hydrazine-1,2-dicarboxylate is explored in the facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. These methods yield mono- or di-substituted hydrazine derivatives under mild conditions, providing precursors for trisubstituted hydrazines (Rasmussen, 2006).
Applications in Organic Synthesis
- This compound is utilized in the synthesis of various amino acid derivatives, such as threonine and allo-threonine analogs, from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid (Sting & Seebach, 1996).
- In the scalable synthesis of 1-bicyclo[1.1.1]pentylamine, di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is a key intermediate, demonstrating improvements in scalability, yield, safety, and cost over previous methods (Bunker et al., 2011).
Chemical Reactions and Mechanistic Studies
- The compound is involved in reactions where the nature of the alkyl group in ester moieties affects the direction of reactions with difunctional nucleophiles, leading to various derivatives (Gein et al., 2004).
- It plays a role in the synthesis of complex compounds like di-tert-butyl ketone hydrazone and its derivatives, showing interesting structural and bonding properties (Villiers et al., 2006).
Catalysis and Functionalization
- Di-tert-butyl hydrazodiformate, a related compound, is used in the palladium-catalyzed amination reaction to create protected bifunctional hydrazinopyridine linkers for metal-bioconjugate syntheses (Arterburn et al., 2001).
Material Science and Polymer Research
- In polymer science, 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine, a structurally similar compound, serves as a polymer stabilizer with a dual role as a metal deactivator and antioxidant. Its crystal polymorphism is significant for polymer additive behavior (Cogen & Hilmer, 2008).
Biological Applications
- Derivatives of tert-butyl hydrazine carboxylate have been studied as possible Mcl-1 antagonists, indicating potential biological applications (Bhat et al., 2019).
Safety and Hazards
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . It is recommended to store the compound sealed in a dry environment at 2-8°C .
Mechanism of Action
Mode of Action
The specific mode of action of Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(trifluoromethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O4/c1-9(2,3)19-7(17)15-16(11(12,13)14)8(18)20-10(4,5)6/h1-6H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGXDMBPSBDJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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